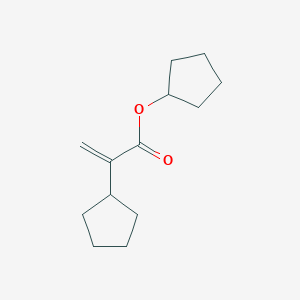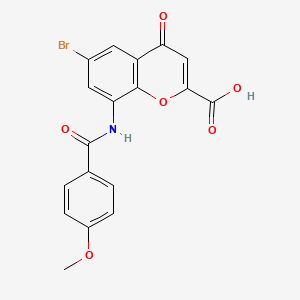
Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a carbonyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate typically involves the reaction of 2,6-dichloropyridine-3-carbonyl chloride with ethyl 3-ethoxyprop-2-enoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used for the reduction of the carbonyl group.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Hydrolysis: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate can be compared with other pyridine derivatives, such as:
2,6-Dichloropyridine: A precursor in the synthesis of the compound.
2,6-Dichloropyridine-3-carbonyl chloride: An intermediate used in the synthesis.
Fluoropyridines: Similar compounds with fluorine substituents instead of chlorine, which exhibit different chemical and biological properties.
Properties
Molecular Formula |
C13H13Cl2NO4 |
|---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C13H13Cl2NO4/c1-3-19-7-9(13(18)20-4-2)11(17)8-5-6-10(14)16-12(8)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
OEWIHUFEAFZGBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)C1=C(N=C(C=C1)Cl)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}butanoic acid](/img/structure/B12511244.png)
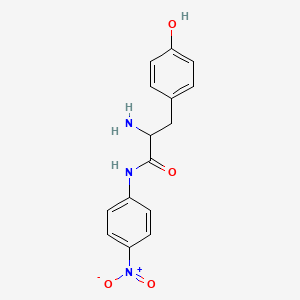
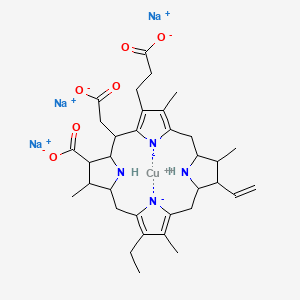

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12511261.png)
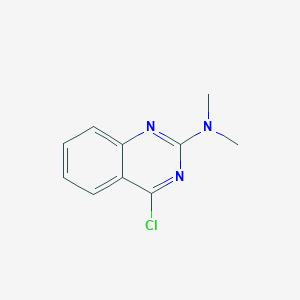
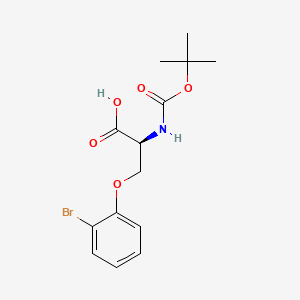
![2-amino-4-[(3-carboxy-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)disulfanyl]butanoic acid](/img/structure/B12511290.png)
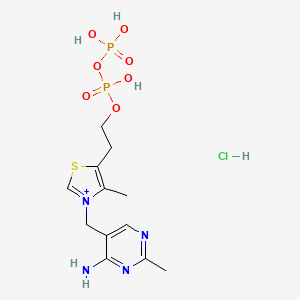
![5,9b-difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carbothioic S-acid](/img/structure/B12511316.png)
pyridin-2-YL]propylidene})amine](/img/structure/B12511318.png)
